molecular formula C21H22FN3O2 B2805144 (E)-2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide CAS No. 679418-91-8

(E)-2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide

Cat. No.: B2805144
CAS No.: 679418-91-8
M. Wt: 367.424
InChI Key: BPEQIBVDTCYRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyanoacrylamide derivative featuring a substituted pyrrole core, a tetrahydrofuran (oxolan)-linked methyl group, and a 2-fluorophenyl moiety. The (E)-configuration of the acrylamide double bond is critical for its spatial orientation and interaction with biological targets .

Properties

IUPAC Name

(E)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-14-10-16(15(2)25(14)13-18-6-5-9-27-18)11-17(12-23)21(26)24-20-8-4-3-7-19(20)22/h3-4,7-8,10-11,18H,5-6,9,13H2,1-2H3,(H,24,26)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEQIBVDTCYRBA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CC2CCCO2)C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrole derivative with a cyanoacrylamide under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the fluorophenyl ring using reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 with Pd/C or NaBH4 in ethanol.

    Substitution: NaOCH3 in methanol or LiAlH4 in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyanoacrylamide Derivatives with Aromatic Substitutions

Compounds such as 2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) and 2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) () share the cyanoacrylamide backbone but differ in substituents. Key comparisons:

Compound Substituents (R1, R2) Yield (%) Melting Point (°C) Notable Features
Target Compound 2,5-dimethylpyrrole, oxolan - - Enhanced solubility (oxolan group)
5b () 4-methoxyphenyl, sulfamoyl 90 292 High yield, polar sulfonamide
5c () 4-chlorophenyl, sulfamoyl 63 286 Electron-withdrawing Cl substituent
  • Structural Impact : The oxolan group in the target compound likely improves solubility compared to sulfamoyl groups in 5b/5c, which may enhance bioavailability .

Fluorophenyl-Containing Analogues

Fluorine substitution is a common strategy to modulate metabolic stability. Examples include N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide (ortho-fluoroacryl fentanyl) () and (E)-2-Cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenyl-2-propenamide ():

Compound Core Structure Fluorine Position Bioactivity Context
Target Compound Pyrrole-cyanoacrylamide 2-fluorophenyl Undocumented (structural focus)
Ortho-fluoroacryl fentanyl Piperidine-propenamide 2-fluorophenyl Opioid receptor affinity
(E)-2-Cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide Phenyl-cyanoacrylamide 2-fluoro-4-hydroxyphenyl Potential kinase inhibition
  • Fluorine Role: The 2-fluorophenyl group in the target compound may reduce metabolic oxidation compared to non-fluorinated analogs, similar to trends observed in fentanyl derivatives .

Heterocyclic Modifications

Compounds like (Z)-2-Cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide () and 3-(7-Hydroxy-2-oxo-2H-chromen-8-yl)-2-(pyrrolidine-1-carbonyl)-acrylonitrile (4a) () highlight the impact of heterocyclic variations:

Compound Heterocycle Key Functional Groups Potential Application
Target Compound 2,5-Dimethylpyrrole Oxolan, 2-fluorophenyl Undocumented (structural novelty)
(Z)-Isomer () 4-Methylphenylpyrrole Oxolan Stereochemical diversity
4a () Coumarin Pyrrolidine-carbonyl Anticancer/antibacterial leads
  • Heterocycle Influence: The pyrrole ring in the target compound may confer π-stacking interactions, while coumarin-based analogs (e.g., 4a) exhibit known bioactivity linked to their chromene core .

Research Findings and Data Gaps

  • However, analogous cyanoacrylamides () typically involve Knoevenagel condensation, suggesting a similar pathway.
  • Bioactivity Data: No direct bioactivity data for the target compound exists in the evidence.

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

Answer:
The synthesis requires precise control of reaction conditions, particularly during the formation of the pyrrole-oxolane substructure and the (E)-enamide configuration. Key challenges include:

  • Steric hindrance from the 2,5-dimethylpyrrole and oxolan-2-ylmethyl groups, which may slow nucleophilic substitution or cyclization steps. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Geometric isomerism : The (E)-configuration must be preserved during enamide formation. Employ low-temperature conditions (<5°C) and catalysts like piperidine to favor the desired stereochemistry .
  • Purity monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediates and confirming final product integrity .

Basic: Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Assign signals for the fluorophenyl (δ 7.1–7.4 ppm), cyano (δ 120–125 ppm), and oxolane (δ 3.5–4.0 ppm) groups. Compare with computational predictions to resolve overlapping peaks .
  • X-ray crystallography : Resolve bond angles and torsional strain in the pyrrole-oxolane core. Data should align with density functional theory (DFT) models for validation .
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+) with <2 ppm error .

Advanced: How can researchers optimize reaction conditions to improve yield while minimizing side reactions?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading. Statistical models can identify optimal conditions .
  • Acid/Base Control : In acidic reduction steps (e.g., iron powder reduction), maintain pH 2–3 to prevent premature cyclization. For condensation reactions, use mild bases (e.g., K2CO3) to avoid hydrolysis of the cyano group .
  • Flow chemistry : Continuous-flow systems enhance reproducibility in multi-step syntheses by minimizing exposure to air-sensitive intermediates .

Advanced: What computational approaches predict the biological activity and binding affinity of this compound?

Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Validate with crystallographic data from homologous compounds .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on analogs with known IC50 values to predict bioactivity. Include descriptors like logP, polar surface area, and H-bond donors .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding mode persistence under physiological conditions .

Advanced: How should discrepancies in biological activity data between in vitro and in vivo studies be analyzed?

Answer:

  • Solubility testing : Poor aqueous solubility (common with lipophilic pyrrole derivatives) may reduce in vivo bioavailability. Measure logD (octanol-water) and use surfactants (e.g., Cremophor EL) for formulations .
  • Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation). Modify substituents (e.g., fluorophenyl) to block metabolic hotspots .
  • Pharmacokinetic modeling : Compare in vitro IC50 with in vivo plasma concentrations to assess tissue penetration efficiency .

Basic: What are the critical functional groups influencing the compound’s reactivity and pharmacological potential?

Answer:

  • Cyano group : Enhances electrophilicity for nucleophilic addition but may require protection during acidic steps .
  • Fluorophenyl moiety : Improves metabolic stability and membrane permeability via hydrophobic interactions .
  • Oxolane ring : Modulates solubility and conformational flexibility, affecting target binding .

Advanced: What strategies enhance target selectivity through modification of pyrrole and oxolane substituents?

Answer:

  • Substituent scanning : Replace 2,5-dimethyl groups on the pyrrole with bulkier tert-butyl or electron-withdrawing groups (e.g., CF3) to probe steric/electronic effects .
  • Oxolane ring opening : Synthesize analogs with acyclic ethers or thioethers to assess the role of ring strain in binding .
  • Proteome-wide profiling : Use kinase selectivity panels to identify off-target interactions and guide structural refinements .

Basic: Which in vitro assays are suitable for initial bioactivity evaluation?

Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ kits .
  • Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

Advanced: How do stereochemical considerations affect synthesis and bioactivity?

Answer:

  • E/Z isomerism : The (E)-enamide configuration is critical for planar alignment with target binding pockets. Use NOESY NMR to confirm geometry and chiral HPLC for purification .
  • Oxolane chirality : The (R)-oxolan-2-ylmethyl group may enhance affinity. Synthesize both enantiomers and compare activity via SPR binding assays .

Advanced: What statistical models optimize multi-step synthesis pathways?

Answer:

  • Response Surface Methodology (RSM) : Model interactions between reaction time, temperature, and catalyst concentration to maximize yield .
  • Machine learning : Train neural networks on historical reaction data to predict optimal conditions for novel intermediates .
  • Process Analytical Technology (PAT) : Integrate real-time FTIR or Raman spectroscopy for dynamic adjustment of reaction parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.